![molecular formula C22H29N5O3 B2722573 9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844651-08-7](/img/no-structure.png)

9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

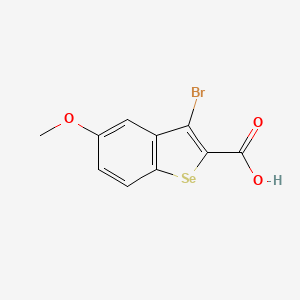

The synthesis of this compound involves intricate organic chemistry. Researchers have developed various synthetic routes to access it. One notable approach is the condensation of suitable precursors, such as 4-methoxybenzaldehyde, pentan-3-one, and guanidine, followed by cyclization to form the pyrano[2,3-d]pyrimidine-2,4-dione scaffold . The synthesis requires careful optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

This compound exhibits interesting reactivity. It can participate in nucleophilic substitutions, cyclizations, and oxidative processes. For instance, it may undergo nucleophilic attack at the carbonyl group, leading to the formation of various derivatives. Additionally, the presence of the methoxy group can influence its electrophilicity and reactivity toward other functional groups .

Mechanism of Action

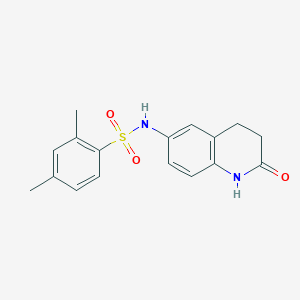

9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been investigated for its potential as a PARP-1 (Poly ADP-ribose polymerase-1) inhibitor . PARP-1 plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 sensitizes cancer cells to DNA-damaging agents, leading to cell death. The compound’s binding to the PARP-1 active site disrupts DNA repair processes, making it a promising candidate for cancer therapy .

properties

CAS RN |

844651-08-7 |

|---|---|

Molecular Formula |

C22H29N5O3 |

Molecular Weight |

411.506 |

IUPAC Name |

9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H29N5O3/c1-5-6-7-12-25-20(28)18-19(24(3)22(25)29)23-21-26(13-15(2)14-27(18)21)16-8-10-17(30-4)11-9-16/h8-11,15H,5-7,12-14H2,1-4H3 |

InChI Key |

ZKIWHYIBALZTSC-UHFFFAOYSA-N |

SMILES |

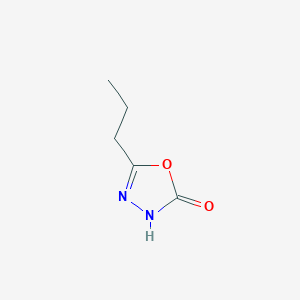

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)

![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2722497.png)

![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2722498.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)

![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)

![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2722511.png)